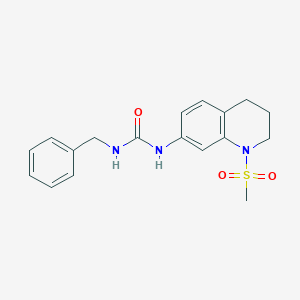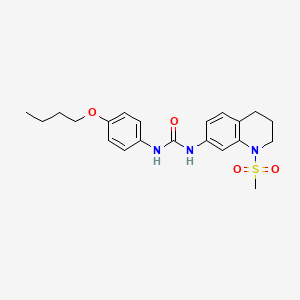
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea, commonly known as BTFU, is a small molecule inhibitor of c-Met, a receptor tyrosine kinase (RTK) that is involved in the regulation of cell proliferation and survival. BTFU has been extensively studied for its potential as a therapeutic agent for cancer and other diseases, as well as for its use in laboratory experiments.
科学的研究の応用
BTFU has been extensively studied for its potential as a therapeutic agent for cancer and other diseases, as well as for its use in laboratory experiments. BTFU has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, BTFU has been shown to inhibit the growth of non-small cell lung cancer cells in animal models. BTFU has also been studied for its potential to inhibit the growth of glioblastoma cells, a type of brain cancer. BTFU has also been studied for its potential to inhibit the growth of melanoma cells, a type of skin cancer.
作用機序
BTFU exerts its anti-cancer effects by inhibiting c-Met, a receptor tyrosine kinase (3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)urea) that is involved in the regulation of cell proliferation and survival. BTFU binds to the ATP-binding site of c-Met, preventing the binding of ATP and thus inhibiting the kinase activity of c-Met. This leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects
BTFU has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, BTFU has been shown to inhibit the growth of non-small cell lung cancer cells in animal models. BTFU has also been studied for its potential to inhibit the growth of glioblastoma cells, a type of brain cancer. BTFU has also been studied for its potential to inhibit the growth of melanoma cells, a type of skin cancer.
実験室実験の利点と制限
The main advantage of using BTFU in laboratory experiments is its ability to selectively inhibit c-Met, which is involved in the regulation of cell proliferation and survival. BTFU has also been shown to be effective in inhibiting the growth of various cancer cell lines. However, the use of BTFU in laboratory experiments is limited by its potential toxicity, as well as its potential to cause off-target effects.
将来の方向性
The potential of BTFU as a therapeutic agent for cancer and other diseases is still being explored. Possible future directions include the development of BTFU-based combination therapies, the use of BTFU in combination with other drugs and therapies, and the exploration of its potential as an anti-inflammatory agent. In addition, further research is needed to explore the mechanism of action of BTFU and to identify potential off-target effects. Finally, further research is needed to evaluate the safety and efficacy of BTFU in clinical trials.
合成法
BTFU can be synthesized by a two-step process. In the first step, 1-(4-fluorophenyl)-6-methoxytetrahydroquinoline is reacted with benzoyl chloride in the presence of sodium hydroxide to give 1-(4-fluorophenyl)-1-benzoyl-6-methoxytetrahydroquinoline. In the second step, this intermediate is reacted with urea in the presence of triethylamine to give BTFU.
特性
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c24-18-8-10-19(11-9-18)25-23(29)26-20-12-13-21-17(15-20)7-4-14-27(21)22(28)16-5-2-1-3-6-16/h1-3,5-6,8-13,15H,4,7,14H2,(H2,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHZAXMGGGYKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B6574673.png)
![5-bromo-N-[2-(3,5-dimethylphenoxy)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B6574680.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]-4-(trifluoromethyl)benzamide](/img/structure/B6574690.png)
![N-[3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]thiophene-2-carboxamide](/img/structure/B6574697.png)
![3-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-(2-phenylethyl)urea](/img/structure/B6574699.png)
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)



![1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574750.png)
![3-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6574761.png)
![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(3-phenylpropyl)urea](/img/structure/B6574774.png)

![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
